4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine
Description
Properties
Molecular Formula |
C10H10N2S2 |
|---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanyl-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C10H10N2S2/c1-7-6-8(9-4-3-5-14-9)12-10(11-7)13-2/h3-6H,1-2H3 |
InChI Key |
DWPKJEXPMMWOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, methyl iodide, and pyrimidine derivatives.
Formation of Intermediates: The thiophene ring is functionalized with a methyl group and a methylthio group through a series of reactions involving halogenation and nucleophilic substitution.
Cyclization: The functionalized thiophene is then subjected to cyclization reactions with pyrimidine derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Pyrimidines: Formed through substitution reactions.
Scientific Research Applications
Synthetic Routes
The synthesis of 4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine typically involves:
- Starting Materials : Utilizing commercially available thiophene, methyl iodide, and pyrimidine derivatives.
- Formation of Intermediates : The thiophene ring undergoes functionalization through halogenation and nucleophilic substitution.
- Cyclization : The functionalized thiophene is cyclized with pyrimidine derivatives under controlled conditions to yield the desired compound.
Chemical Reactions
This compound can participate in various chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides and sulfones.
- Reduction : Reduction reactions can yield thiol derivatives.
- Substitution Reactions : It can undergo nucleophilic and electrophilic substitutions to form various derivatives.
Medicinal Chemistry
This compound has shown promise in the development of pharmaceutical agents. Some notable applications include:
- COX-2 Inhibition : Research indicates that derivatives of this compound may act as potent inhibitors of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. Compounds based on similar structures have demonstrated IC50 values between 1 and 5 nM for COX-2 inhibition, suggesting strong anti-inflammatory potential .
- Anticancer Activity : Studies have explored the anticancer properties of pyrimidine derivatives, including those similar to this compound. These compounds have been shown to affect cell proliferation and induce apoptosis in cancer cell lines, making them candidates for further investigation as anticancer agents .
- Neurological Disorders : Some research has suggested that pyrimidine derivatives may have therapeutic effects on central nervous system disorders, including cognitive impairment and dementia. This is attributed to their ability to modulate specific pathways involved in neuroinflammation and neuroprotection .
Case Studies
- Inhibition Studies : A study focused on synthesizing a series of pyrimidine compounds showed promising results where certain derivatives exhibited significant COX-2 inhibitory activity. The structure–activity relationship was analyzed, revealing that electron-donating groups at specific positions enhanced potency .
- Antitumor Effects : In vitro studies demonstrated that compounds similar to this compound inhibited tumor growth in several cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Neuroprotective Studies : Research into the neuroprotective effects of pyrimidine derivatives indicated their potential role in reducing oxidative stress and inflammation in neuronal cells, suggesting therapeutic implications for conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The 4-chloro substituent in 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine increases reactivity for further nucleophilic substitutions .
Table 2: Comparative Properties of Analogs
Key Findings :
- Solubility : The thiophen-2-yl group in the target compound and 3a reduces water solubility compared to simpler analogs like 4-Methyl-2-(methylthio)pyrimidine .
- Biological Relevance : Derivatives of 3a exhibit antimicrobial activity, suggesting that substituents at position 4 (e.g., methoxyphenyl vs. methyl) modulate target affinity . The chloro analog’s reactivity makes it a key intermediate for antitumor agents .
Biological Activity
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, including its roles as an inhibitor in various biological pathways, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrimidine core substituted with a methylthio group and a thiophenyl moiety, which are critical for its biological activity. The general chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Inhibition of Apoptosis : Research indicates that compounds with similar structures can act as inhibitors of apoptosis by targeting specific enzymes involved in the apoptotic pathway. The inhibition of succinate dehydrogenase subunit B (SDHB) has been noted in related compounds, suggesting a potential mechanism for promoting cell survival in certain conditions .
- Anti-inflammatory Properties : Compounds with pyrimidine structures have shown significant anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, derivatives have demonstrated IC50 values in the nanomolar range against COX-2, indicating potent anti-inflammatory activity .
- Antimycobacterial Activity : Some derivatives of pyrimidine compounds have been evaluated for their activity against Mycobacterium tuberculosis. The structure-activity relationship studies suggest that modifications to the thiophenyl group can enhance antimycobacterial potency .
- HCV Inhibition : Certain synthesized derivatives have exhibited promising results as inhibitors of Hepatitis C virus (HCV) RNA replication, outperforming standard treatments like VX-950 in vitro .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Methylthio Group : The presence of the methylthio group enhances lipophilicity and may facilitate interactions with target proteins.
- Thiophenyl Substituent : Variations in the thiophenyl substituent can alter binding affinity and specificity towards biological targets, impacting both efficacy and selectivity.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the efficacy of pyrimidine derivatives similar to this compound:
- COX-2 Inhibitors : A study on various pyrimidine derivatives revealed that those with electron-donating groups showed enhanced COX-2 inhibitory potency, with some compounds achieving IC50 values between 1 to 5 nM .
- Antitubercular Compounds : Research on thio-substituted quinazolinones indicated that modifications could lead to potent antitubercular agents, emphasizing the importance of structural variations in enhancing biological activity .
- HCV Inhibitors : A series of benzimidazole-linked pyrimidines were identified as potent HCV inhibitors, demonstrating that specific substitutions significantly impact antiviral activity .
Q & A
Q. What are the established synthetic routes for 4-methyl-2-(methylthio)-6-(thiophen-2-yl)pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves cyclocondensation of thiourea with appropriate ketones or aldehydes in ethanol under basic conditions (e.g., KOH). For example, thiourea reacts with (2E)-1,3-diphenylprop-2-en-1-one in ethanol with KOH, followed by neutralization with HCl to precipitate the product . Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction time (e.g., 10–24 hours) significantly impacts yield and purity. Monitoring via TLC or HPLC is recommended to track intermediate formation.
Q. How is the structural conformation of this pyrimidine derivative validated, particularly regarding non-planar substituents?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming dihedral angles between the pyrimidine core and substituents like the thiophene ring. For analogous compounds, dihedral angles of ~65°–89° between aromatic systems have been reported, indicating steric hindrance or electronic effects . Complementary techniques include H/C NMR to assess electronic environments and FT-IR for functional group verification (e.g., S–C or N–H stretches) .
Q. What safety protocols are recommended for handling methylthio- and thiophenyl-containing pyrimidines?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Work under fume hoods to prevent inhalation of volatile byproducts.
- Neutralize acidic/basic waste before disposal, and segregate halogenated/organosulfur waste for professional treatment .
- Emergency protocols: Immediate rinsing with water for 15+ minutes upon contact, followed by medical consultation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, guiding solvent selection and catalyst design. For example, ICReDD’s workflow combines computation and experimental data to narrow reaction conditions, reducing trial-and-error cycles . Key parameters include Gibbs free energy profiles for cyclization steps and Fukui indices to identify reactive sites .
Q. What strategies address regioselectivity challenges when introducing methylthio and thiophenyl groups to the pyrimidine ring?
- Methodological Answer : Regioselectivity is influenced by:
- Electrophilic directing groups : Methylthio at C2 directs thiophenyl substitution to C6 via resonance stabilization .
- Steric effects : Bulky substituents at C4 (e.g., phenyl) favor C6 functionalization .
- Catalysis : Lewis acids (e.g., ZnCl) enhance nucleophilic attack at specific positions .
Q. How do structural modifications (e.g., methylthio vs. hydroxyl groups) alter biological activity in pyrimidine derivatives?
- Methodological Answer : Methylthio groups enhance lipophilicity and metabolic stability compared to hydroxyl groups, as seen in analogs with antifungal/anticancer activity. For instance, S-methylation in pyrimidines improves membrane permeability, while hydroxyl groups increase hydrogen-bonding potential with target enzymes (e.g., dihydrofolate reductase) . Bioactivity assays (e.g., MIC tests) should compare derivatives under standardized conditions.
Q. How can contradictory data on pyrimidine reactivity (e.g., conflicting catalytic outcomes) be resolved?
- Methodological Answer : Systematic analysis of variables is key:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates differently than protic solvents .
- Oxidation state : Methylthio groups can oxidize to sulfoxides/sulfones under harsh conditions, altering reactivity .
- Cross-validation : Reproduce experiments with controlled O/moisture levels and characterize intermediates via LC-MS .
Q. What catalytic systems are effective for C–S bond formation in pyrimidine derivatives?
- Methodological Answer :
- Transition-metal catalysis : Cu(I)/Cu(II) catalysts enable Ullmann-type coupling for thioether linkages .
- Organocatalysis : Thiourea derivatives act as dual H-bond donors to activate thiol nucleophiles .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
